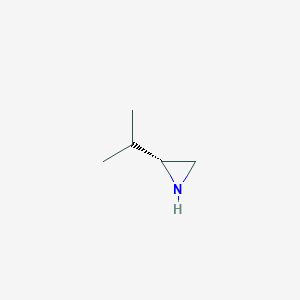

2alpha-Isopropylaziridine

Description

Properties

IUPAC Name |

(2R)-2-propan-2-ylaziridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-4(2)5-3-6-5/h4-6H,3H2,1-2H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTQHOGTBDMULK-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amino Alcohol Cyclization via Sulfate Intermediate

The most widely documented route to 2α-isopropylaziridine involves the cyclization of (S)-2-amino-3-methyl-1-butanol derivatives. As detailed in a protocol for synthesizing (S)-2-isopropylaziridine, the amino alcohol is first converted to its hydrogen sulfate salt through treatment with concentrated sulfuric acid. This intermediate undergoes base-promoted elimination upon exposure to aqueous sodium hydroxide (25 wt%), facilitating ring closure (Figure 1).

Reaction Conditions:

- Step 1: Amino alcohol (100 mmol) is combined with sulfuric acid (98%, 10 g) and water (10 mL) at 0–5°C.

- Step 2: The mixture is heated to 110°C for 3–4 hours, followed by vacuum distillation to remove water.

- Step 3: The residual amino alcohol hydrogen sulfate is treated with NaOH (50 mL, 25 wt%) at room temperature for 2 hours.

- Step 4: Distillation at 140°C under atmospheric pressure yields crude 2α-isopropylaziridine, which is purified via saturation with NaOH pellets and separation of the organic layer.

This method achieves moderate yields (50–65%) but requires careful control of distillation parameters to prevent racemization.

Stereoselective Syntheses

Lewis Acid-Mediated Ring Expansion

Recent work by ACS Omega (2023) demonstrates zinc tetrafluoroborate [Zn(BF₄)₂] as a mediator for aziridine functionalization. While this study focuses on thiazolidine formation, the principles apply to aziridine synthesis:

- Coordination Effects: Zn²⁺ polarizes the aziridine C–N bond, enhancing nucleophilic attack at the less substituted carbon.

- Temperature Dependence: Reactions conducted at 0°C favor cis-selectivity, whereas higher temperatures promote ring-opening.

Purification and Characterization

Chromatographic Separation

Purification of 2α-isopropylaziridine demands careful selection of stationary phases due to its sensitivity to hydrolysis. A study in PMC (2014) quantitatively evaluates silica gel, alumina, and florisil for aziridine stability. Key findings include:

| Stationary Phase | Eluent System | Recovery (%) | Purity (%) |

|---|---|---|---|

| Silica Gel | Petroleum Ether/EtOAc/Et₃N | 92 | 98 |

| Alumina | Hexane/CH₂Cl₂ (9:1) | 85 | 95 |

| Florisil | EtOAc/MeOH (95:5) | 78 | 90 |

Silica gel modified with triethylamine proves optimal, suppressing acid-catalyzed decomposition.

Spectroscopic Confirmation

- ¹H NMR: The aziridine protons resonate as a multiplet at δ 1.06 ppm (J = 4.0 Hz), with the isopropyl group appearing as a doublet at δ 1.20–1.35 ppm.

- IR Spectroscopy: Absence of N–H stretches (3268 cm⁻¹) confirms successful cyclization.

Comparative Analysis of Methodologies

Yield and Stereochemical Outcomes

The table below contrasts two principal methods:

| Method | Yield (%) | Diastereomeric Excess (%) | Purification Strategy |

|---|---|---|---|

| Amino Alcohol Cyclization | 65 | 90 (S) | Distillation, NaOH wash |

| Sulfinylimine Cyclization | 78 | 95 (cis) | Column Chromatography |

Chemical Reactions Analysis

Types of Reactions: 2alpha-Isopropylaziridine undergoes various chemical reactions, including:

Oxidation: Oxidative cleavage of the aziridine ring can lead to the formation of carbonyl compounds.

Reduction: Reduction reactions can convert aziridines to amines.

Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the aziridine ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or osmium tetroxide.

Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.

Major Products:

Oxidation: Carbonyl compounds such as aldehydes or ketones.

Reduction: Primary or secondary amines.

Substitution: Various substituted aziridines or open-chain amines.

Scientific Research Applications

2alpha-Isopropylaziridine has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of chemotherapeutic agents.

Mechanism of Action

The mechanism of action of 2alpha-Isopropylaziridine involves its high ring strain and reactivity, which allows it to participate in various chemical reactions. The nitrogen atom in the aziridine ring can act as a nucleophile or electrophile, facilitating reactions with a wide range of substrates. The isopropyl group at the 2alpha position can influence the compound’s reactivity and selectivity in these reactions .

Comparison with Similar Compounds

Aziridine: The parent compound of the aziridine family, with a simpler structure and similar reactivity.

2alpha-Methylaziridine: Similar to 2alpha-Isopropylaziridine but with a methyl group instead of an isopropyl group.

Azetidine: A four-membered ring analog of aziridine with different ring strain and reactivity.

Uniqueness: this compound is unique due to the presence of the isopropyl group at the 2alpha position, which can enhance its reactivity and selectivity in chemical reactions. This structural feature distinguishes it from other aziridines and azetidines, making it valuable for specific synthetic applications .

Biological Activity

2alpha-Isopropylaziridine is a nitrogen-containing compound characterized by its three-membered ring structure. As a member of the aziridine family, it has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article explores the biological activity of this compound, synthesizing data from various studies to present a comprehensive overview.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of aziridine derivatives, including this compound. Aziridines are known to act as alkylating agents, which can disrupt cellular processes in bacteria and other pathogens. The biological evaluation of aziridine derivatives has shown promising results against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Aziridine Derivatives

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | 128-256 | Gram-positive bacteria |

| Mitomycin C | <1 | Gram-positive bacteria |

| Other aziridine derivatives | Varies | Various pathogens |

The minimum inhibitory concentration (MIC) values indicate that while this compound exhibits some antimicrobial activity, it is less potent compared to well-established agents like Mitomycin C .

Antitumor Activity

Aziridines, including this compound, have been studied for their antitumor effects. The mechanism often involves the formation of DNA cross-links, which inhibit replication and lead to cell death. For instance, compounds like Imexon have shown efficacy against human myeloma cells by disrupting redox balance and inducing apoptosis through mitochondrial pathways .

Case Study: Antitumor Effects of Aziridines

In a study involving various aziridine derivatives, researchers found that specific structural modifications significantly enhanced their cytotoxicity against cancer cell lines. For example, the introduction of isopropyl groups at certain positions increased the overall biological activity compared to simpler derivatives .

Structure-Activity Relationship (SAR)

The biological activity of aziridines is heavily influenced by their structural features. The presence of specific substituents can either enhance or diminish their efficacy. For instance, substituents at the R1 and R2 positions in aziridine derivatives were found to play critical roles in determining their antibacterial potency .

Table 2: Structure-Activity Relationship of Aziridine Derivatives

| R1 Position | R2 Position | Antibacterial Activity |

|---|---|---|

| Methyl | Isopropyl | High |

| Cyclohexyl | Isopropyl | Moderate |

| Methyl | Dimethyl | Low |

This table illustrates how variations in substituent groups can lead to significant differences in biological activity, underscoring the importance of careful design in drug development.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2alpha-Isopropylaziridine, and how can reproducibility be ensured?

- Methodology : Begin with aziridine core synthesis via Staudinger or Gabriel-Cromwell methods, substituting isopropyl groups at the 2α position. Use high-purity reagents (e.g., isopropyl halides) under inert atmospheres to minimize side reactions. Purification via fractional distillation or column chromatography is critical. Reproducibility requires explicit documentation of reaction conditions (temperature, solvent, stoichiometry) and validation through spectral consistency (NMR, IR) .

- Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | -10°C to 25°C (aziridine ring closure) |

| Solvent | Anhydrous THF or DCM |

| Catalyst | Triethylamine or DBU |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Prioritize H and C NMR to confirm stereochemistry and substitution patterns. Use DEPT-135 for distinguishing CH and CH groups in the isopropyl moiety. IR spectroscopy identifies N-H stretching (~3300 cm) and ring strain (C-N-C bending ~950 cm). Mass spectrometry (EI or ESI) validates molecular weight and fragmentation patterns .

Q. How stable is this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies under controlled humidity (20–80% RH), temperature (4°C, 25°C, 40°C), and light exposure. Monitor degradation via HPLC or GC-MS. Store in amber vials under nitrogen at ≤4°C to prevent ring-opening reactions. Include stabilizers like BHT (0.01% w/v) for long-term storage .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound derivatives be resolved?

- Methodology : Perform meta-analysis of existing studies to identify variables (e.g., assay type, cell lines, concentration ranges). Replicate key experiments under standardized conditions (e.g., NIH/3T3 fibroblasts for cytotoxicity). Use statistical tools (ANOVA, Bland-Altman plots) to assess inter-laboratory variability. Cross-validate findings with orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake) .

Q. What computational approaches best model the reactivity of this compound in ring-opening reactions?

- Methodology : Employ DFT (e.g., B3LYP/6-31G*) to calculate transition states and activation energies for nucleophilic attacks. Molecular dynamics simulations (AMBER or CHARMM) predict solvent effects on reaction pathways. Validate models against experimental kinetic data (e.g., Arrhenius plots). Tools like Gaussian or ORCA are recommended .

Q. How to design experiments to elucidate the reaction mechanisms of this compound with electrophiles?

- Methodology : Use isotopic labeling (e.g., N-aziridine) to track bond cleavage sites. Monitor intermediates via in-situ FTIR or stopped-flow UV-Vis. Compare regioselectivity under Brønsted vs. Lewis acid catalysis. Include control experiments with sterically hindered analogs (e.g., 2α-t-butyl) to isolate steric vs. electronic effects .

Methodological Framework for Research Design

- Ethical Compliance : Document protocols for hazardous waste disposal (aziridines are toxic) and adhere to institutional safety guidelines. Reference ethical frameworks (e.g., ACS Chemical Safety) in publications .

- Data Reproducibility : Archive raw spectra, chromatograms, and computational input files in repositories like Zenodo. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.